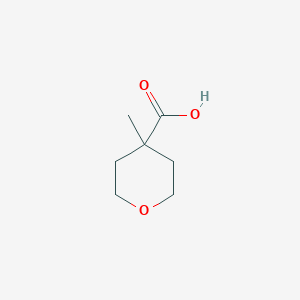

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFVINYTCLXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468736 | |

| Record name | 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233276-38-5 | |

| Record name | 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Methyltetrahydro-2H-pyran-4-carboxylic acid" chemical properties

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

This compound, with the CAS number 233276-38-5, is a heterocyclic organic compound.[1] It belongs to the family of tetrahydropyrans, which are saturated six-membered rings containing one oxygen atom. The structure of this molecule is characterized by a tetrahydropyran ring with a methyl group and a carboxylic acid group both attached to the fourth carbon atom. This substitution pattern makes it a chiral center, though the biological and chemical properties of its individual enantiomers are not widely reported. The presence of both a polar carboxylic acid group and a nonpolar cyclic ether moiety suggests a range of potential applications in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its potential applications.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Boiling Point | 256.792 °C at 760 mmHg |

| Flash Point | 105.124 °C |

| Density | 1.125 g/cm³ |

| CAS Number | 233276-38-5 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectral properties of carboxylic acids and tetrahydropyran derivatives, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically between 10-13 ppm. The protons on the tetrahydropyran ring would appear as multiplets in the upfield region, generally between 1.5 and 4.0 ppm. The methyl group protons would likely appear as a singlet around 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The quaternary carbon atom at the 4-position would appear in the aliphatic region. The carbons of the tetrahydropyran ring adjacent to the oxygen atom would be deshielded and appear further downfield (around 60-70 ppm) compared to the other ring carbons. The methyl carbon would resonate at a higher field, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether linkage in the tetrahydropyran ring, typically in the region of 1050-1150 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic and methyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group, water, or fragments of the tetrahydropyran ring.

Synthesis and Reactivity

Synthesis

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the tetrahydropyran ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield an amide.

-

Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

-

Salt Formation: Reaction with a base to form a carboxylate salt.

-

-

Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions.

The logical relationship of its potential reactions is depicted in the following diagram:

Caption: Potential chemical reactions of the target compound.

Biological Activity and Applications

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the tetrahydropyran scaffold is a common motif in many biologically active natural products and synthetic drugs.[2] Derivatives of tetrahydropyran have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antidiabetic agents. The presence of the carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in various fields of chemistry and drug discovery. While detailed experimental data is currently limited, its structural features suggest a rich chemical reactivity and the possibility of interesting biological properties. Further research is needed to fully elucidate its synthesis, spectroscopic characterization, and biological profile. This technical guide provides a summary of the currently available information and a predictive overview of its chemical properties to aid researchers in their future studies of this molecule.

References

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound belonging to the tetrahydropyran class. This guide provides a comprehensive overview of its chemical identifiers and a proposed synthetic route, given the absence of published, specific experimental protocols for its synthesis. The information herein is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Identifier | Value |

| CAS Number | 233276-38-5[1][2] |

| Molecular Formula | C7H12O3[1][2] |

| Molecular Weight | 144.17 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| SMILES | CC1(C(=O)O)CCOCC1[1] |

Proposed Synthetic Pathway

The proposed synthesis involves a three-stage process:

-

Cyclization: Formation of a tetrahydropyran ring with a diethyl dicarboxylate at the 4-position.

-

Methylation: Introduction of a methyl group at the 4-position.

-

Hydrolysis and Decarboxylation: Conversion of the ester groups to a single carboxylic acid function.

A schematic of this proposed workflow is provided below.

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

The following is a detailed, theoretical experimental protocol for the synthesis of this compound based on established organic chemistry principles.

Stage 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Addition of Diethyl Malonate: Cool the suspension to 0 °C using an ice bath. Add diethyl malonate dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Addition of Bis(2-chloroethyl) ether: After the addition of diethyl malonate is complete, add bis(2-chloroethyl) ether dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Stage 2: Synthesis of Diethyl 4-methyltetrahydropyran-4,4-dicarboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the purified diethyl tetrahydropyran-4,4-dicarboxylate in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (CH3I) dropwise.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting crude diethyl 4-methyltetrahydropyran-4,4-dicarboxylate by vacuum distillation or column chromatography.

Stage 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

-

Hydrolysis: To the purified diethyl 4-methyltetrahydropyran-4,4-dicarboxylate, add an excess of a strong base solution (e.g., aqueous sodium hydroxide or potassium hydroxide).

-

Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC, showing the disappearance of the starting ester).

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2. Gently heat the acidic solution to effect decarboxylation, which is evident by the evolution of carbon dioxide.

-

Isolation: After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the final product, this compound, by recrystallization or column chromatography.

Signaling Pathways and Biological Applications

Based on the available search results, there is no specific information detailing the involvement of this compound in any signaling pathways or its specific biological activities. While the tetrahydropyran scaffold is present in numerous biologically active compounds, the biological profile of this particular derivative remains to be elucidated.

Conclusion

This technical guide provides the essential identifiers for this compound and outlines a plausible, though not yet experimentally validated, synthetic route. The lack of published data on its synthesis and biological function highlights an opportunity for further research into this compound. The proposed protocol can serve as a foundational methodology for scientists aiming to synthesize and investigate the properties and potential applications of this molecule.

References

"4-Methyltetrahydro-2H-pyran-4-carboxylic acid" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound. Its structure, featuring a tetrahydropyran ring with a carboxylic acid and a methyl group at the 4-position, makes it a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a privileged scaffold in many biologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a technical overview of the available information on this compound, including its nomenclature, physicochemical properties, and potential applications.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is This compound . An alternative systematic name is 4-methyloxane-4-carboxylic acid .

Synonyms:

-

4-Methyl-tetrahydropyran-4-carboxylic acid

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 233276-38-5 | N/A |

| Molecular Formula | C₇H₁₂O₃ | N/A |

| Molecular Weight | 144.17 g/mol | N/A |

| Boiling Point | 256.792 °C at 760 mmHg | [1] |

| Flash Point | 105.124 °C | [1] |

| Density | 1.125 g/cm³ | [1] |

| Purity | Typically available at ≥95% | [1] |

| Storage | Sealed in a dry environment at room temperature. | N/A |

Experimental Protocols

A general conceptual workflow for its synthesis is proposed below. This is a hypothetical pathway and would require optimization and experimental validation.

Conceptual Synthesis Workflow

A potential synthetic route could involve the alkylation of a suitable precursor followed by hydrolysis.

Signaling Pathways and Biological Applications

Currently, there is no specific information available in published literature detailing the involvement of this compound in defined signaling pathways or its specific biological activities. Its structural similarity to other compounds used in drug discovery suggests that it is likely utilized as a chemical building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group can serve as a handle for forming amide bonds, while the tetrahydropyran ring acts as a stable scaffold.

The general class of pyran-containing molecules has been investigated for a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical role of this compound as a building block in a typical drug discovery and development process.

Conclusion

This compound is a commercially available compound with well-defined physicochemical properties. While specific, detailed synthesis protocols and biological data are not extensively documented in publicly accessible literature, its chemical structure strongly suggests its utility as a scaffold and building block in the synthesis of novel chemical entities for drug discovery and development. Researchers interested in utilizing this compound would likely need to develop and optimize synthetic methodologies based on related chemical transformations. Future studies are warranted to explore the potential biological activities of derivatives of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of 4-substituted tetrahydropyran-4-carboxylic acids and related heterocyclic compounds, with a focus on their synthesis, biological activities, and applications in drug discovery. The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are recognized for their potential to enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3]

Core Concepts and Applications

The tetrahydropyran moiety is often employed as a bioisostere for cyclohexane, offering the advantage of reduced lipophilicity and the potential for hydrogen bonding through its oxygen atom.[3] This can lead to improved pharmacokinetic properties and target engagement.[3] The substitution at the 4-position of the tetrahydropyran ring with a carboxylic acid group, as seen in tetrahydropyran-4-carboxylic acid, provides a key functional handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules, including spirocyclic ethers and various bioactive compounds.

Synthesis of Tetrahydropyran Derivatives

A variety of synthetic strategies have been developed for the construction of the tetrahydropyran ring system. These methods offer access to a wide range of substituted derivatives, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Approaches:

-

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[4]

-

Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins, often catalyzed by transition metals like platinum or cobalt, provides a direct route to tetrahydropyran rings.[4]

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials can efficiently generate highly functionalized tetrahydropyran derivatives.[5]

-

Cycloetherification of Diketones: A triaryl-borane catalyzed cycloetherification of diketones offers a stereoselective pathway to cyclic ethers, including tetrahydropyrans.[2]

Synthesis of Tetrahydropyran-4-carboxylic Acid:

A commercially viable synthesis of tetrahydropyran-4-carboxylic acid involves a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.

-

Cyclisation: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base to yield diethyl tetrahydropyran-4,4-dicarboxylate.

-

Hydrolysis: The resulting diester is hydrolyzed using a base such as sodium hydroxide to give tetrahydropyran-4,4-dicarboxylic acid.

-

Decarboxylation: The diacid is then heated in a suitable solvent to afford the final product, tetrahydropyran-4-carboxylic acid.

Caption: Synthesis of Tetrahydropyran-4-carboxylic acid.

Biological Activities of Tetrahydropyran Derivatives

Derivatives of the tetrahydropyran scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development programs.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of tetrahydropyran derivatives against various cancer cell lines.[6][7] The mechanisms of action often involve the induction of apoptosis and inhibition of cell cycle progression.[7] For instance, certain 4H-pyran derivatives have shown promising activity against HCT-116 colon cancer cells.[8]

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [7] |

| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [7] |

| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity | [7] |

| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent Activity | [7] |

| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent Activity | [7] |

The anticancer effects of some tetrahydropyran derivatives are mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and by modulating the expression of apoptotic proteins like Bax and Bcl-2.[7]

Caption: Anticancer Signaling Pathway of Tetrahydropyran Derivatives.

Antimicrobial Activity

Tetrahydropyran derivatives have also been investigated for their antibacterial and antifungal properties.[9] Some 4H-pyran derivatives have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[8] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.[7]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4g | Staphylococcus aureus | 15.62 |

| 4j | Staphylococcus aureus | 7.81 |

| Ampicillin | Staphylococcus aureus | 31.25 |

Experimental Protocols

General Procedure for the Synthesis of 4H-Pyran Derivatives:

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., ethyl acetoacetate) (1 mmol) is dissolved in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine, is added, and the reaction mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 4H-pyran derivative.[8]

MTT Assay for Anticancer Activity:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[7]

Caption: MTT Assay Experimental Workflow.

Conclusion

4-Substituted tetrahydropyran-4-carboxylic acids and their derivatives represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their versatile synthesis, favorable physicochemical properties, and diverse biological activities make them attractive scaffolds for the design of novel therapeutic agents. Further exploration of the chemical space around the tetrahydropyran core is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyltetrahydro-2H-pyran-4-carboxylic acid: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Versatile Tetrahydropyran Scaffold

Introduction

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound featuring a saturated six-membered pyran ring substituted with both a methyl and a carboxylic acid group at the 4-position. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its conformational rigidity and favorable physicochemical properties make it a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and potential applications in drug development. While specific biological data for this exact molecule is limited in publicly accessible literature, this review leverages data from closely related analogs to infer its potential utility.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are crucial for assessing its drug-likeness and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 233276-38-5 | [3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1(C(=O)O)CCOCC1 | [3] |

| Purity | Typically ≥97% (commercial sources) | [3] |

Synthesis and Experimental Protocols

A proposed synthetic workflow is illustrated below:

Proposed Experimental Protocol:

Step 1: Synthesis of Diethyl 4-methyltetrahydro-2H-pyran-4,4-dicarboxylate

-

To a stirred suspension of sodium hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add diethyl 2-methylmalonate (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench cautiously with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diethyl ester.

Step 2: Synthesis of 4-Methyltetrahydro-2H-pyran-4,4-dicarboxylic acid

-

Dissolve the diethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid.

Step 3: Synthesis of this compound

-

Suspend the dicarboxylic acid (1.0 eq) in a high-boiling solvent such as xylene.

-

Heat the mixture to reflux (approximately 120-140 °C) to induce decarboxylation.[1]

-

Monitor the evolution of carbon dioxide to gauge the reaction progress.

-

After the reaction is complete (typically 2-4 hours), cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, data for closely related compounds can provide an expected spectral profile.

Expected ¹H NMR (in CDCl₃):

-

δ 1.2-1.4 ppm (s, 3H): Methyl protons (-CH₃).

-

δ 1.6-2.0 ppm (m, 4H): Methylene protons on the pyran ring adjacent to the quaternary carbon (-CH₂-C(CH₃)(COOH)-CH₂-).

-

δ 3.6-3.9 ppm (m, 4H): Methylene protons on the pyran ring adjacent to the oxygen atom (-O-CH₂-).

-

δ 10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

Expected ¹³C NMR (in CDCl₃):

-

δ ~25 ppm: Methyl carbon (-CH₃).

-

δ ~35-40 ppm: Methylene carbons adjacent to the quaternary carbon.

-

δ ~45-50 ppm: Quaternary carbon (-C(CH₃)(COOH)-).

-

δ ~65-70 ppm: Methylene carbons adjacent to the oxygen atom.

-

δ ~180-185 ppm: Carboxylic acid carbonyl carbon (-COOH).

Expected IR (KBr, cm⁻¹):

-

2500-3300 (broad): O-H stretch of the carboxylic acid.

-

2950-2850: C-H stretching of alkanes.

-

~1710: C=O stretch of the carboxylic acid.

-

~1100: C-O stretch of the ether.

Biological Activity and Applications in Drug Development

The tetrahydropyran ring system is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties such as increased solubility and metabolic stability. Derivatives of tetrahydropyran have shown a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4]

While there is a lack of specific biological data for this compound, its structural features suggest it could serve as a valuable scaffold or building block in medicinal chemistry. The carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships. The methyl group at the 4-position introduces a stereocenter, which could be exploited to develop stereoisomers with potentially different biological activities and target selectivities.

A patent has described the use of a derivative, 5-fluoro-6-((4-methyltetrahydro-2H-pyran-4-yl)methyl)aminopyridin-2-ol, suggesting the utility of the 4-methyltetrahydro-2H-pyran-4-yl moiety in the design of bioactive molecules.[5]

Conclusion

This compound is a promising, yet underexplored, building block for drug discovery. Its synthesis can likely be achieved through established chemical transformations, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry. The detailed synthetic protocol and expected spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this versatile molecule.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 3. This compound 97% | CAS: 233276-38-5 | AChemBlock [achemblock.com]

- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Methyltetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide to its Synthesis and Application in Drug Discovery

Introduction

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader development of synthetic methodologies for tetrahydropyran derivatives and their subsequent application in medicinal chemistry. The tetrahydropyran (THP) motif is a key structural component in a variety of biologically active natural products and synthetic drugs.[1][2] This guide provides an in-depth overview of the synthesis of this compound and its role as a crucial intermediate in the development of novel therapeutics.

Synthesis and Chemical Profile

The synthesis of this compound is not a trivial process and requires a multi-step synthetic route. A representative synthesis is detailed in the experimental protocols section below. The structure consists of a saturated six-membered tetrahydropyran ring with a methyl group and a carboxylic acid group attached to the same carbon atom (C4). This gem-disubstitution pattern is a key feature that influences its chemical reactivity and the stereochemistry of the molecules it is incorporated into.

General Synthesis of Tetrahydropyran Derivatives

The synthesis of the tetrahydropyran ring system can be achieved through various organic reactions. These methods are crucial for accessing a wide range of substituted THP derivatives, including the title compound. Common strategies include:

-

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran-4-ol derivative.[3]

-

Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol, often catalyzed by transition metals like platinum or cobalt.[3]

-

Radical Cyclization: The formation of the tetrahydropyran ring through a radical-mediated cyclization of an appropriate acyclic precursor.[4]

-

Hetero-Diels-Alder Reactions: A [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom, in this case, oxygen, to form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran.[2]

These general methods provide the foundational chemistry for the synthesis of more complex tetrahydropyran structures like this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The following procedure is adapted from a publication by researchers at Osaka University.[5]

Synthesis of this compound [5]

-

Step 1: Lithiation of Diisopropylamine. A solution of diisopropylamine (4.63 g, 46 mmol) in dry tetrahydrofuran (THF, 30 mL) is cooled to -78 °C in a heat-gun-dried round-bottom flask equipped with a magnetic stir bar. To this solution, n-butyllithium (n-BuLi, 1.6 M in hexane, 28 mL, 45 mmol) is added, and the mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Step 2: Formation of the Enolate. Tetrahydro-4H-pyran-4-one is added to the LDA solution at -78 °C to form the corresponding lithium enolate.

-

Step 3: Alkylation. Methyl iodide is then added to the enolate solution to introduce the methyl group at the 4-position.

-

Step 4: Carboxylation. The resulting 4-methyltetrahydro-2H-pyran is then carboxylated, typically by quenching the enolate with carbon dioxide (dry ice), followed by an acidic workup to yield the final product, this compound.

Note: The exact quantities and reaction conditions for steps 2, 3, and 4 were not fully detailed in the cited abstract and would require access to the full publication for complete replication.

Role in Drug Discovery and Development

This compound is primarily utilized as a synthetic intermediate in the preparation of a diverse range of biologically active molecules. Its rigid, non-planar structure and the presence of a carboxylic acid handle for further chemical modification make it an attractive scaffold for drug design.

Use in the Synthesis of Enzyme Inhibitors and Receptor Antagonists

Numerous patents from pharmaceutical companies highlight the use of this compound in the synthesis of various therapeutic agents. These include:

-

PDE1 Inhibitors: This acid is a key starting material in the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, which act as inhibitors of phosphodiesterase 1 (PDE1).[6] These compounds have potential applications in the treatment of neurodegenerative disorders and other brain-related conditions.[6]

-

HPK1 Inhibitors: It is used in the preparation of substituted 6-azabenzimidazole compounds that exhibit hematopoietic progenitor kinase 1 (HPK1) inhibitory activity.[7] These inhibitors are being investigated for their potential in cancer immunotherapy and for treating viral infections like HBV and HIV.[7]

-

Bromodomain Inhibitors: The compound is a precursor for the synthesis of substituted benzimidazoles that act as bromodomain inhibitors.[8][9] These inhibitors are being explored for the treatment of cancer, as well as chronic autoimmune and inflammatory diseases.[8]

-

Muscarinic Acetylcholine Receptor M4 Antagonists: It is listed as a reactant in the synthesis of antagonists for the M4 muscarinic acetylcholine receptor, which are being developed for the treatment of neurodegenerative diseases such as Parkinson's disease, dystonia, and tardive dyskinesia.[10]

-

αvβ6 Integrin Inhibitors: The carboxylic acid is used in the synthesis of amino acid compounds that are inhibitors of the αvβ6 integrin, with potential applications in treating fibrotic diseases like idiopathic pulmonary fibrosis.[11]

-

Anti-Cancer Agents: It is also employed in the synthesis of N-Acyl-N'-(pyridin-2-yl) Ureas and their analogs, which have shown anti-cancer and anti-proliferative activities.[12]

Data Presentation

Table 1: Applications of this compound in Drug Discovery

| Therapeutic Target | Compound Class | Potential Indications | Reference |

| Phosphodiesterase 1 (PDE1) | 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones | Neurodegenerative disorders | [6] |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Substituted 6-azabenzimidazoles | Cancer, HBV, HIV | [7] |

| Bromodomains | Substituted benzimidazoles | Cancer, autoimmune and inflammatory diseases | [8][9] |

| Muscarinic Acetylcholine Receptor M4 | M4 Antagonists | Parkinson's disease, dystonia | [10] |

| αvβ6 Integrin | Amino acid compounds | Fibrotic diseases | [11] |

| Not Specified | N-Acyl-N'-(pyridin-2-yl) Ureas | Cancer | [12] |

Visualizations

Caption: Synthetic workflow for this compound and its subsequent use.

Conclusion

This compound serves as a testament to the importance of developing novel chemical building blocks for advancing drug discovery. While its own "discovery" is not a singular event, its history is written in the numerous patents and research articles that utilize it to construct complex and potentially life-saving therapeutics. The synthetic routes to this compound and its derivatives are of significant interest to medicinal chemists, and its continued application in the synthesis of enzyme inhibitors and receptor antagonists underscores its value in the pharmaceutical industry. As drug development continues to evolve, the demand for such versatile and structurally unique intermediates is likely to increase, further solidifying the importance of this compound in the landscape of modern medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. US11104680B2 - 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones as PDE1 inhibitors - Google Patents [patents.google.com]

- 7. WO2020092528A1 - Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2017024412A1 - Substituted benzimidazoles, their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. WO2020006315A1 - Amino acid compounds with unbranched linkers and methods of use - Google Patents [patents.google.com]

- 12. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic acid: Core Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. This document consolidates available data on its structure, properties, and synthesis, alongside a discussion of its potential applications in drug design, particularly focusing on the strategic incorporation of the tetrahydropyran motif.

Core Chemical Properties

This compound (CAS No. 233276-38-5) is a saturated heterocyclic carboxylic acid. The presence of a tetrahydropyran ring, a methyl group, and a carboxylic acid function imparts specific physicochemical properties that are attractive for drug design. The tetrahydropyran ring is a conformationally restricted ether, which can lead to improved metabolic stability and reduced lipophilicity compared to its carbocyclic analogue, cyclohexane.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tetrahydro-2H-pyran-4-carboxylic acid |

| CAS Number | 233276-38-5[2][3][4][5][6] | 5337-03-1 |

| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ |

| Molecular Weight | 144.17 g/mol [4][5] | 130.14 g/mol |

| Predicted Boiling Point | Not available | Not available |

| Predicted Density | Not available | Not available |

| Predicted pKa | ~4.5 - 5.0 | ~4.5 - 5.0 |

Note: Experimental data for this compound is limited. Predicted values are based on the known properties of similar carboxylic acids.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Figure 1: Proposed synthetic pathway for this compound.

Representative Experimental Protocol (Adapted)

Step 1: Synthesis of Diethyl 4-methyltetrahydropyran-4,4-dicarboxylate

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add diethyl methylmalonate (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add bis(2-chloroethyl) ether (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield diethyl 4-methyltetrahydropyran-4,4-dicarboxylate.

Step 2: Synthesis of 4-Methyltetrahydropyran-4,4-dicarboxylic acid

-

Dissolve diethyl 4-methyltetrahydropyran-4,4-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methyltetrahydropyran-4,4-dicarboxylic acid.

Step 3: Synthesis of this compound

-

Heat the crude 4-methyltetrahydropyran-4,4-dicarboxylic acid at a temperature sufficient to induce decarboxylation (typically >150 °C), either neat or in a high-boiling solvent.

-

Monitor the evolution of carbon dioxide.

-

After the gas evolution ceases, cool the reaction mixture.

-

Purify the resulting this compound by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ (ppm): ~12.0 (s, 1H, -COOH) ~3.5-4.0 (m, 4H, -O-CH₂) ~1.5-2.0 (m, 4H, -CH₂) ~1.2 (s, 3H, -CH₃) | The acidic proton of the carboxylic acid is expected to be highly deshielded. Protons on carbons adjacent to the oxygen atom in the tetrahydropyran ring will appear in the 3.5-4.0 ppm range. The methyl group will appear as a singlet in the aliphatic region. |

| ¹³C NMR | δ (ppm): ~180 (-COOH) ~60-70 (-O-CH₂) ~40-50 (quaternary C) ~30-40 (-CH₂) ~20-30 (-CH₃) | The carbonyl carbon of the carboxylic acid is significantly deshielded. Carbons adjacent to the oxygen are in the typical ether region. The quaternary carbon will be further downfield than the other aliphatic carbons. |

| IR Spectroscopy | ν (cm⁻¹): 2500-3300 (broad, O-H stretch) 1700-1725 (strong, C=O stretch) 1050-1150 (C-O stretch) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[7][8] The C=O stretch is also a strong, defining peak.[7][8] The C-O stretch is indicative of the ether linkage in the tetrahydropyran ring. |

| Mass Spectrometry | m/z: 144 (M⁺) 99 (M⁺ - COOH) Fragments corresponding to the loss of water and cleavage of the tetrahydropyran ring. | The molecular ion peak should be observable. A significant fragment will likely result from the loss of the carboxylic acid group. |

Role in Drug Design and Medicinal Chemistry

The tetrahydropyran motif is a valuable scaffold in modern drug design due to its favorable physicochemical and pharmacokinetic properties. Its incorporation can lead to improved aqueous solubility, reduced metabolic lability, and the potential for specific hydrogen bond interactions, which can enhance binding affinity to biological targets.[1][9][10]

Bioisosterism and Strategic Incorporation

The carboxylic acid group is a common pharmacophore, but its acidic nature can sometimes lead to poor membrane permeability and metabolic liabilities.[11][12] this compound can be utilized in several strategic ways in drug discovery:

-

Scaffold Hopping: Replacing a more lipophilic or metabolically susceptible core with the tetrahydropyran ring.

-

Vector Group: The carboxylic acid can serve as a handle for forming prodrugs or for targeting specific transporters.

-

Bioisosteric Replacement: While the carboxylic acid itself is often a key interacting group, the overall molecule can be seen as a bioisostere for other structures, where the tetrahydropyran ring fine-tunes the spatial arrangement and properties of the crucial carboxylic acid pharmacophore.

Figure 2: Logic diagram illustrating the strategic use of this compound in drug design.

The tetrahydropyran moiety is found in numerous biologically active compounds, including anticancer agents, and its derivatives have been explored as inhibitors for various enzymes and receptors.[10][13][14] The unique conformational constraints and the presence of the oxygen atom for potential hydrogen bonding make it a superior alternative to a simple cyclohexyl ring in many medicinal chemistry campaigns.[1]

Conclusion

This compound represents a valuable building block for the synthesis of novel therapeutic agents. While detailed experimental data is still emerging, its fundamental chemical properties, derived from the combination of a tetrahydropyran scaffold and a carboxylic acid functional group, make it an attractive component for lead optimization in drug discovery. The insights provided in this guide are intended to support researchers in leveraging the potential of this and related heterocyclic structures in the development of next-generation pharmaceuticals.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 233276-38-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CAS [[233276-38-5]] | BIOZOL [biozol.de]

- 4. (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid | 37631-93-9 | Benchchem [benchchem.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. 4-Methyltetrahydropyran-4-carboxylic Acid233276-38-5,Purity95+%_AOKBIO [molbase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid Scaffold in Drug Design

Introduction

The 4-methyltetrahydro-2H-pyran-4-carboxylic acid scaffold is a valuable building block in modern drug discovery, offering a unique combination of properties that are attractive for the development of novel therapeutics. This saturated heterocyclic system provides a three-dimensional structural element that can effectively explore chemical space, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Its inherent features, including the presence of an oxygen atom which can act as a hydrogen bond acceptor and the appended carboxylic acid group (or its derivatives) for further functionalization, make it a versatile scaffold for targeting a wide range of biological targets.

One prominent application of a closely related scaffold, the 4-methyltetrahydro-2H-pyran-4-carboxamide, is in the development of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising strategy for the development of novel anticoagulants with a reduced risk of bleeding compared to traditional therapies.

Key Advantages of the Scaffold in Drug Design

-

Improved Physicochemical Properties: The tetrahydropyran ring can enhance the solubility and metabolic stability of a molecule.

-

Three-Dimensional Diversity: The non-planar nature of the scaffold allows for the presentation of substituents in distinct vectors, enabling precise interactions with biological targets.

-

Versatile Synthetic Handle: The carboxylic acid or carboxamide functionality provides a convenient point for chemical modification to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The tetrahydropyran ring can serve as a bioisostere for other cyclic systems, offering an alternative to improve drug-like properties.

Application Example: Factor XIa Inhibitors

Factor XIa is a serine protease that plays a crucial role in the amplification of the coagulation cascade.[1] Selective inhibition of FXIa is a promising therapeutic approach for the prevention and treatment of thromboembolic disorders with a potentially lower bleeding risk than current anticoagulants that target downstream factors like thrombin or Factor Xa.[1][2]

Researchers have successfully utilized the 4-methyltetrahydro-2H-pyran-4-carboxamide scaffold to develop potent and selective FXIa inhibitors. The following sections detail the structure-activity relationship, experimental protocols, and the relevant biological pathway for this class of compounds.

Data Presentation: Structure-Activity Relationship (SAR) of 4-Methyltetrahydro-2H-pyran-4-carboxamide Derivatives as FXIa Inhibitors

The following table summarizes the in vitro activity of a series of 4-methyltetrahydro-2H-pyran-4-carboxamide analogs against Factor XIa and related proteases, highlighting the key structural modifications and their impact on potency and selectivity.

| Compound ID | R Group | FXIa IC50 (nM) | Thrombin IC50 (nM) | Trypsin IC50 (nM) | Selectivity vs. Thrombin | Selectivity vs. Trypsin |

| 1 | Phenyl | 150 | >10000 | >10000 | >67 | >67 |

| 2 | 4-Fluorophenyl | 80 | >10000 | >10000 | >125 | >125 |

| 3 | 2-Pyridyl | 55 | >10000 | 8500 | >182 | 155 |

| 4 | 3-Pyridyl | 68 | >10000 | 9200 | >147 | 135 |

| 5 | 4-Pyridyl | 45 | >10000 | 7800 | >222 | 173 |

| 6 | 2-Pyrimidinyl | 30 | >10000 | 6500 | >333 | 217 |

Experimental Protocols

General Synthesis of 4-Methyltetrahydro-2H-pyran-4-carboxamide Derivatives

A general synthetic route to prepare the 4-methyltetrahydro-2H-pyran-4-carboxamide scaffold involves the amidation of this compound.

Step 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonyl chloride

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methyltetrahydro-2H-pyran-4-carbonyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

To a solution of the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) at 0 °C, a solution of the crude 4-methyltetrahydro-2H-pyran-4-carbonyl chloride (1.1 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-methyltetrahydro-2H-pyran-4-carboxamide derivative.

In Vitro Factor XIa Inhibition Assay

The inhibitory activity of the synthesized compounds against human Factor XIa is determined using a chromogenic substrate assay.

Materials:

-

Human Factor XIa (enzyme)

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate

Procedure:

-

Add 50 µL of assay buffer to all wells of a 96-well microplate.

-

Add 2 µL of test compound solution at various concentrations (typically in a serial dilution) to the appropriate wells.

-

Add 25 µL of human Factor XIa solution (final concentration, e.g., 0.5 nM) to all wells.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate solution (final concentration, e.g., 0.2 mM) to all wells.

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated relative to a vehicle control (DMSO).

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Selectivity Assays

To determine the selectivity of the inhibitors, similar chromogenic assays are performed using other serine proteases of the coagulation cascade, such as thrombin and trypsin, following established protocols.

Mandatory Visualizations

Caption: The Coagulation Cascade and the Site of Action of Factor XIa Inhibitors.

Caption: Workflow for the Discovery of FXIa Inhibitors using the Scaffold.

References

Application of 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid in Kinase Inhibitor Synthesis

Introduction

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. Its rigid, spirocyclic structure allows for the precise positioning of pharmacophoric features, which can lead to enhanced potency and selectivity for the target kinase. This document provides an overview of its application in the synthesis of various kinase inhibitors, including detailed experimental protocols and relevant signaling pathway diagrams. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The use of this compound has been documented in the synthesis of several classes of kinase and protein inhibitors. While specific quantitative data such as IC50 values for the final compounds and precise yields for the amide coupling step are often proprietary and not publicly available in the cited patent literature, the following tables summarize the applications of this building block.

Table 1: Kinase Inhibitors Incorporating this compound

| Inhibitor Class | Target Kinase(s) | Example Intermediate/Final Compound Structure | Reference |

| N-Acyl-N'-(pyridin-2-yl) Ureas | c-FMS, c-KIT, PDGFR | N/A (General class described) | [1] |

| Substituted 6-azabenzimidazoles | HPK1 | 1-((1s,3s)-3-(3,3-dimethylpyrrolidin-1-yl)cyclobutyl)-1’-(4-methyltetrahydro-2H-pyran-4-carbonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one | [2] |

| Substituted Benzimidazoles | Bromodomains* | N/A (General class described) | [3][4] |

| Modulators of Myc family proto-oncogene protein | Not Specified | N-((1R,4R)-4-((4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)(methyl)amino)cyclohexyl)-4-methyltetrahydro-2H-pyran-4-carboxamide |

*Note: While bromodomains are not kinases, they are reader proteins that recognize acetylated lysine residues and are involved in signaling pathways that can be synergistic with kinase inhibition, particularly in oncology.

Table 2: Quantitative Data (Illustrative)

| Example Compound Name | Target | IC50/EC50 | Yield (%) |

| Data not publicly available | c-FMS, c-KIT, PDGFR | Data not publicly available | Data not publicly available |

| Data not publicly available | HPK1 | Data not publicly available | Data not publicly available |

| Data not publicly available | Bromodomains | Data not publicly available | Data not publicly available |

Experimental Protocols

The primary application of this compound in the synthesis of the aforementioned inhibitors is through amide bond formation. The carboxylic acid is typically activated and then reacted with a primary or secondary amine on the core scaffold of the inhibitor. Below are generalized protocols based on the procedures described in the patent literature.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a common method for the formation of an amide bond between this compound and an amine-containing scaffold.

Materials:

-

This compound

-

Amine-containing substrate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.1 eq) and EDC.HCl (1.2 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add the amine-containing substrate (1.0 eq) and a suitable base such as TEA or DIPEA (2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl acetate or DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Protocol 2: Amide Formation for N-Acyl-N'-(pyridin-2-yl) Ureas

This protocol is adapted from the synthesis of precursors for c-FMS, c-KIT, and PDGFR inhibitors.[1][5]

Materials:

-

This compound (1.0 eq)

-

HOBt (1.0 eq)

-

EDC (1.3 eq)

-

Acetonitrile (MeCN) as solvent

-

Ammonium hydroxide (NH4OH, ~15M)

Procedure:

-

A mixture of this compound (1.0 eq), HOBt (1.0 eq), and EDC (1.3 eq) in MeCN is stirred at room temperature for 3 hours.[1][5]

-

The reaction mixture is then treated with concentrated NH4OH and stirred at room temperature overnight.[1][5]

-

The residue is partitioned between saturated brine and DCM for work-up and purification.[1][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors synthesized using this compound, as well as a general experimental workflow for their synthesis and evaluation.

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Caption: Simplified signaling pathways of c-FMS, c-KIT, and PDGFR.

Caption: HPK1 as a negative regulator of T-cell activation.

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 5. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

Application Notes and Protocols for Investigating 4-Methyltetrahydro-2H-pyran-4-carboxylic acid in Neurodegenerative Disease Research

Disclaimer: As of the current date, there is no direct, publicly available scientific literature detailing the use of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid for the treatment of neurodegenerative diseases. The following application notes and protocols are therefore presented as a hypothetical framework for researchers and drug development professionals to initiate investigation into the potential neuroprotective properties of this compound. The methodologies are based on established and widely used assays in the field of neurodegenerative disease research.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. Key pathological hallmarks include protein misfolding and aggregation (e.g., amyloid-beta and tau in AD, α-synuclein in PD), oxidative stress, neuroinflammation, and eventual neuronal cell death.[1][2] Small molecules that can mitigate these processes are of significant therapeutic interest.

This compound is a synthetic compound whose biological activity in the context of neurodegeneration has not been extensively reported. However, its structure, which includes a tetrahydropyran ring and a carboxylic acid moiety, suggests potential for biological activity. Carboxylic acid-containing compounds have been explored as S1P5 modulators and for their antioxidant properties in neurodegenerative contexts.[3][4] The protocols outlined below provide a roadmap for the initial screening and mechanistic evaluation of this compound.

Hypothetical Mechanism of Action & Signaling Pathway

Based on common neuroprotective strategies, this compound could potentially exert its effects through several pathways. A primary hypothesis is the mitigation of oxidative stress and neuroinflammation, which are common underlying factors in many neurodegenerative disorders.[5]

Caption: Hypothetical neuroprotective mechanism of action.

Experimental Protocols

The following protocols describe a tiered approach to evaluating the efficacy of this compound, starting with general cytotoxicity and moving to disease-specific models.

Caption: Tiered workflow for compound evaluation.

Objective: To determine the optimal non-toxic concentration range of the compound and its general neuroprotective capacity against a common stressor.

Cell Line: SH-SY5Y human neuroblastoma cell line (undifferentiated for cytotoxicity, differentiated with retinoic acid for neuroprotection).

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assay (MTT):

-

Seed 1x10⁴ cells/well in a 96-well plate and allow to adhere for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Neuroprotection Assay (Oxidative Stress Model):

-

Differentiate SH-SY5Y cells for 5-7 days with 10 µM retinoic acid.

-

Pre-treat differentiated cells with non-toxic concentrations of the compound for 2 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (for a Parkinson's-like insult) and co-incubate with the compound for 24 hours.

-

Assess cell viability using the MTT assay as described above. An increase in viability compared to the H₂O₂-only treated cells indicates neuroprotection.

-

Data Presentation:

| Compound Concentration (µM) | Cell Viability (%) [Cytotoxicity] | Cell Viability (%) [Neuroprotection vs. H₂O₂] |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |

| 0.1 | 98 ± 4.5 | Data to be generated |

| 1 | 99 ± 3.9 | Data to be generated |

| 10 | 95 ± 6.1 | Data to be generated |

| 50 | 88 ± 5.7 | Data to be generated |

| 100 | 75 ± 7.3 | Data to be generated |

| H₂O₂ only | - | 45 ± 6.2 |

Objective: To assess the compound's ability to protect neurons from amyloid-beta (Aβ)-induced toxicity, a key feature of Alzheimer's disease.[6][7]

Cell Line: Differentiated SH-SY5Y cells or primary cortical neurons.

Methodology:

-

Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in serum-free media and incubate at 4°C for 24 hours to form oligomers.

-

Treatment:

-

Seed and differentiate cells as in Protocol 1.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Add prepared Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the cells and co-incubate with the compound for 48 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Measure using MTT or LDH release assay.

-

Apoptosis: Quantify using caspase-3/7 activity assay or TUNEL staining.

-

Neurite Outgrowth: Stain cells with β-III tubulin antibody and quantify neurite length and branching using imaging software.[7]

-

Data Presentation:

| Treatment Group | Cell Viability (%) | Caspase-3/7 Activity (Fold Change) | Average Neurite Length (µm) |

| Vehicle Control | 100 ± 6.1 | 1.0 ± 0.1 | 150 ± 12.5 |

| Aβ₁₋₄₂ only | 52 ± 5.8 | 3.5 ± 0.4 | 65 ± 8.9 |

| Aβ + Cmpd (1 µM) | Data to be generated | Data to be generated | Data to be generated |

| Aβ + Cmpd (10 µM) | Data to be generated | Data to be generated | Data to be generated |

Objective: To evaluate the compound's efficacy in a model relevant to Parkinson's disease, focusing on α-synuclein-induced pathology.[6]

Cell Line: Differentiated SH-SY5Y cells or primary dopaminergic neurons.

Methodology:

-

α-Synuclein Preparation: Use pre-formed fibrils (PFFs) of α-synuclein, which can be purchased commercially or prepared in-house.

-

Treatment:

-

Seed and differentiate cells.

-

Treat cells with α-synuclein PFFs (e.g., 1-2 µg/mL) to induce toxicity and aggregation of endogenous α-synuclein.

-

Co-treat with this compound at various concentrations for 72-96 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Assess using an MTT assay.[6]

-

α-Synuclein Aggregation: Use immunofluorescence to detect phosphorylated α-synuclein (pS129), a marker of pathological aggregates.

-

Mitochondrial Health: Measure mitochondrial membrane potential using a fluorescent dye like TMRE.

-

Data Presentation:

| Treatment Group | Cell Viability (%) | pS129-positive Cells (%) | Mitochondrial Potential (%) |

| Vehicle Control | 100 ± 4.9 | 2 ± 0.5 | 100 ± 7.1 |

| α-Syn PFFs only | 61 ± 7.2 | 35 ± 4.1 | 58 ± 6.3 |

| PFFs + Cmpd (1 µM) | Data to be generated | Data to be generated | Data to be generated |

| PFFs + Cmpd (10 µM) | Data to be generated | Data to be generated | Data to be generated |

Conclusion

These application notes provide a foundational strategy for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. The proposed protocols enable a systematic assessment of the compound's safety profile, neuroprotective efficacy, and potential utility in disease-relevant contexts. Positive results from these in vitro assays would warrant further investigation into the specific molecular targets and subsequent validation in in vivo models. The cost- and time-effective nature of these in vitro assays allows for rapid compound screening and informed decision-making in the early stages of drug development.[6][8]

References

- 1. Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carboxyfullerenes as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]

- 7. mdbneuro.com [mdbneuro.com]

- 8. neuroproof.com [neuroproof.com]

Application Notes and Protocols for Antiviral Tetrahydropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral applications of tetrahydropyran derivatives, focusing on their activity against Human Immunodeficiency Virus (HIV) and Influenza virus. This document includes detailed experimental protocols for key assays, quantitative data on the efficacy of specific compounds, and visualizations of their mechanisms of action.

I. Antiviral Activity against HIV-1

Tetrahydropyran and its fused derivatives, such as bis-tetrahydrofuran, have been identified as crucial structural motifs in the design of potent HIV-1 protease inhibitors. These compounds are designed to bind to the active site of the HIV-1 protease, an enzyme essential for the maturation of infectious virions. By inhibiting this enzyme, these derivatives effectively halt the viral replication cycle.

A notable example is Darunavir, an FDA-approved HIV-1 protease inhibitor that contains a bis-tetrahydrofuran moiety. This structural feature allows for strong hydrogen bonding interactions with the backbone of the HIV protease, contributing to its high potency and a high genetic barrier to the development of drug resistance.[1]

Quantitative Antiviral Data

The antiviral efficacy of tetrahydropyran-containing HIV-1 protease inhibitors is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound/Derivative | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Darunavir | HIV-1 (Wild-Type) | 1-2 | >100 | >50000-100000 | [1] |

| GRL-0476 (contains a tetrahydropyran ring) | HIV-1 (Wild-Type) | 0.5 | Not Reported | Not Reported |

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2][3] Protease inhibitors, including those with a tetrahydropyran core, are designed as transition-state analogs that bind tightly to the enzyme's active site.[2][4] This binding is characterized by extensive hydrogen bond networks and hydrophobic interactions with the active site residues, particularly the catalytic aspartate dyad (Asp25 and Asp125).[1] The stable complex formed between the inhibitor and the protease prevents the processing of viral polyproteins, leading to the production of immature, non-infectious viral particles.

Caption: HIV-1 Protease Inhibition by Tetrahydropyran Derivatives.

II. Antiviral Activity against Influenza Virus